7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
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Overview
Description
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its sterically hindered structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves the reaction of 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene with appropriate reagents under controlled conditions. The reaction is often carried out in solvents such as tetrahydrofuran (THF) or acetone, leading to the formation of crystalline forms of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of advanced crystallization techniques and purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound typically yield reduced forms with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to form stable complexes with metal ions, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene
- 2,6-bis(imino)pyridylcobalt(II) complexes
- Other Ar-bian ligands with similar steric properties .
Uniqueness
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride stands out due to its unique structural features, which contribute to its stability and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C79H61ClN2 |
---|---|
Molecular Weight |
1073.8 g/mol |
IUPAC Name |
7,9-bis(2,6-dibenzhydryl-4-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
InChI |
InChI=1S/C79H61N2.ClH/c1-54-49-67(71(56-29-11-3-12-30-56)57-31-13-4-14-32-57)76(68(50-54)72(58-33-15-5-16-34-58)59-35-17-6-18-36-59)80-53-81(79-66-48-28-46-64-45-27-47-65(75(64)66)78(79)80)77-69(73(60-37-19-7-20-38-60)61-39-21-8-22-40-61)51-55(2)52-70(77)74(62-41-23-9-24-42-62)63-43-25-10-26-44-63;/h3-53,71-74H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JJGZQMRFWZGHBU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=[N+](C5=C4C6=CC=CC7=C6C5=CC=C7)C8=C(C=C(C=C8C(C9=CC=CC=C9)C1=CC=CC=C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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